
6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone is a natural product found in Citrus reticulata and Citrus unshiu with data available.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Hydroxylated polymethoxyflavones (PMFs), including variants like 6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone, have shown promising results in cancer research. Studies have demonstrated their inhibitory effects on colon cancer cells. These compounds appear to act by modulating key signaling proteins related to cell proliferation and apoptosis, such as p21, CDK-2, and caspases, indicating their potential as therapeutic agents in cancer treatment (Qiu et al., 2010).
Antifungal and Anti-inflammatory Properties
Research also indicates that PMFs exhibit significant antifungal activities against pathogens like Colletotrichum gloeosporioides, which causes anthracnose disease in tropical fruits. This suggests a potential role for these compounds in the agricultural sector for controlling plant diseases (Almada-Ruiz et al., 2003). Additionally, PMFs have shown strong anti-inflammatory activities, making them relevant in the study of diseases characterized by inflammation.
Obesity and Metabolic Health
Further studies have explored the role of hydroxylated PMFs in metabolic health, particularly in the context of obesity. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from orange peel has been observed to effectively suppress obesity in high-fat-induced mouse models. This compound appears to regulate adipogenesis-related transcription factors and activate key signaling pathways, suggesting its potential in managing obesity and related metabolic disorders (Wang et al., 2016).
Anticancer Mechanisms
The role of PMFs in inducing apoptosis and cell-cycle arrest in cancer cells, particularly through mechanisms involving p53, Bax, and p21, has been extensively studied. This research underscores the potential of PMFs as anticancer agents, capable of influencing key cellular processes in cancer cells (Qiu et al., 2011).
Eigenschaften
CAS-Nummer |
167416-97-9 |
|---|---|
Molekularformel |
C21H22O9 |
Molekulargewicht |
418.4 |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-6-hydroxy-3,5,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(26-3)15(23)20(28-5)21(29-6)18(13)30-16/h7-9,23H,1-6H3 |
InChI-Schlüssel |
VCOWIXWIOZUOJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)OC)OC |
Andere CAS-Nummern |
167416-97-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



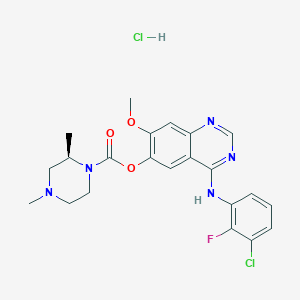
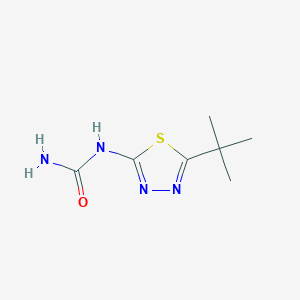

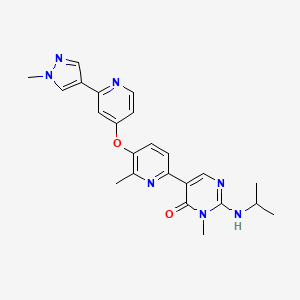
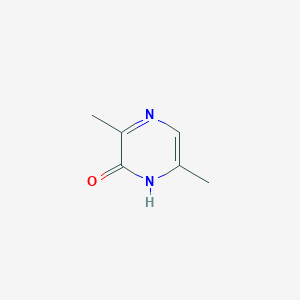
![8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol](/img/structure/B1652904.png)

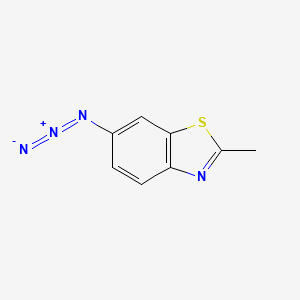
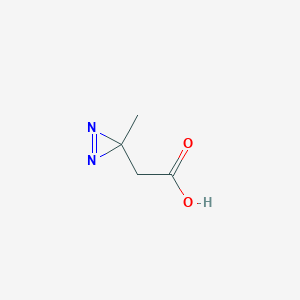
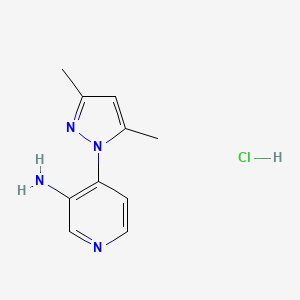

![9,9-Dimethyl-9-azabicyclo[3.3.1]nonan-9-ium iodide](/img/structure/B1652915.png)
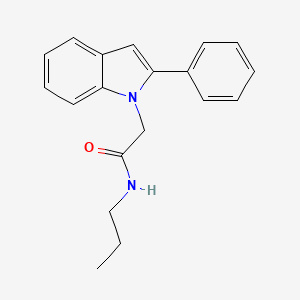
![Benzimidazo[1,2-c]quinazolin-6(12h)-one](/img/structure/B1652919.png)